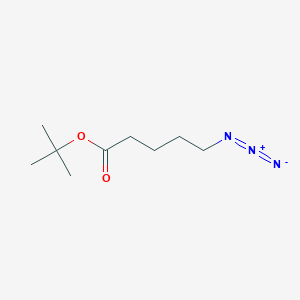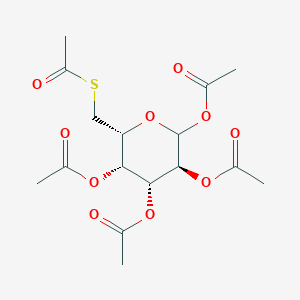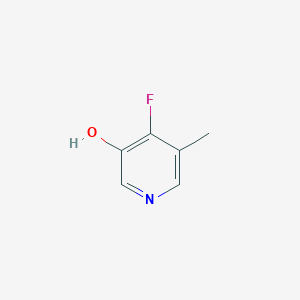
4-Fluoro-3-hydroxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-5-methylpyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring. This can be achieved using reagents like potassium fluoride (KF) under basic conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves multi-step synthesis processes. For example, starting from 2-fluoro-4-methylpyridine, various functional groups can be introduced through a series of reactions, including oxidation, reduction, and substitution .
化学反应分析
Types of Reactions: 4-Fluoro-3-hydroxy-5-methylpyridine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-3-oxo-5-methylpyridine.
Reduction: Formation of 4-fluoro-3-hydroxy-5-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
4-Fluoro-3-hydroxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings
作用机制
The mechanism of action of 4-Fluoro-3-hydroxy-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .
相似化合物的比较
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-5-methylpyridine
- 4-Fluoro-2-hydroxy-5-methylpyridine
Uniqueness: 4-Fluoro-3-hydroxy-5-methylpyridine is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyridines .
属性
分子式 |
C6H6FNO |
|---|---|
分子量 |
127.12 g/mol |
IUPAC 名称 |
4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |
InChI 键 |
ZEKHOPGFPRKWIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
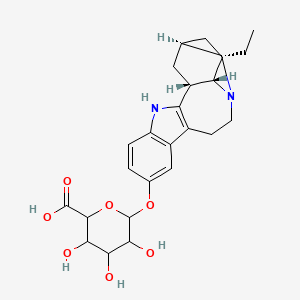


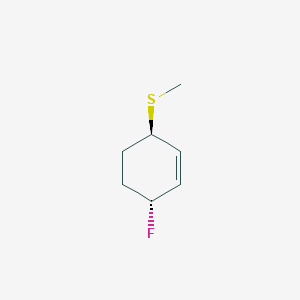

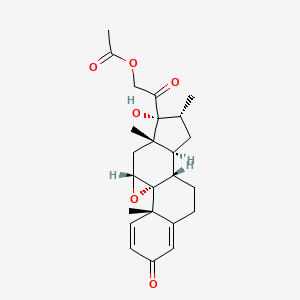
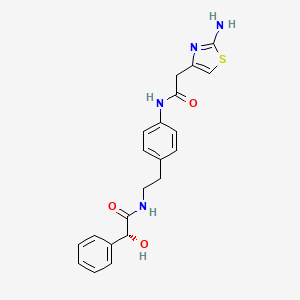
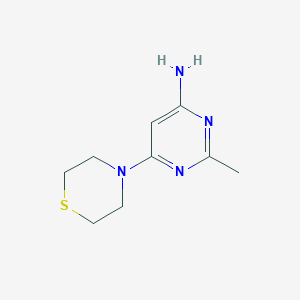
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
